2-(1-Chloroethyl)-5-methyl-1,3-oxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Physical Organic Chemistry

Field: Physical Organic Chemistry.

Summary: “1-Chloroethyl chloroformate” is used in the study of solvolysis, specifically the effect of a terminal chlorine substituent on the solvolysis of ethyl chloroformate.

Application in Analytical Chemistry

Field: Analytical Chemistry.

Summary: “1-Chloroethyl chloroformate” is used as a reagent in the selective N-dealkylation of tertiary amines. Further, it is used for N-demethylation reaction in the determination of multiple drugs of abuse in biological fluids using capillary electrophoresis with native fluorescence and laser-induced fluorescence detection.

Methods: The compound is used as a catalyst for the chemoselective desilylation of silyl-protected alcohols.

Application in Organic Synthesis

Field: Organic Synthesis.

Summary: “Chloroethyl chloroformates” are a pair of related chemical compounds.

Methods: The compounds are used in the formation of protecting groups, which are used in organic synthesis to temporarily mask the reactivity of certain functional groups.

Application in the Synthesis of Cough Suppressant

Field: Medicinal Chemistry.

Summary: “Bis(chloroethyl) ether” can be used in the synthesis of the cough suppressant fedrilate.

Methods: It is combined with benzyl cyanide and two molar equivalents of sodamide in a ring-forming reaction.

Application in Crown Ether Synthesis

Field: Organic Chemistry.

Summary: Bis(chloroethyl) ether can react with catechol in the presence of a base to form dibenzo-18-crown-6.

Application in Anesthetic Synthesis

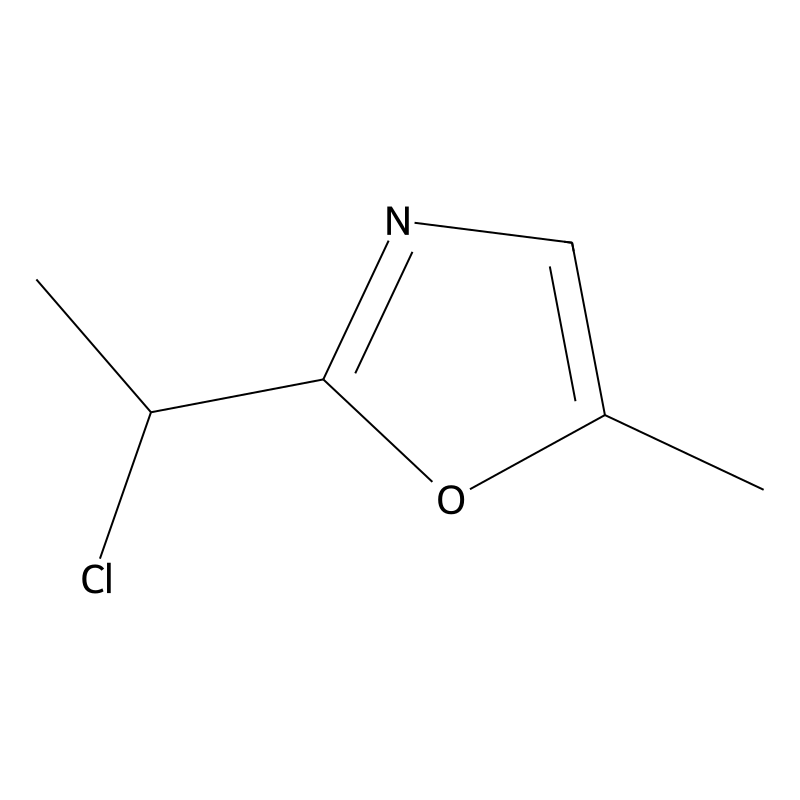

2-(1-Chloroethyl)-5-methyl-1,3-oxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom in the 1 and 3 positions, respectively. The molecule has a chloroethyl group at the 2-position and a methyl group at the 5-position of the oxazole ring. Its molecular formula is C6H8ClNO, with a molecular weight of 145.59 g/mol.

The compound belongs to the class of 1,3-oxazoles, which are important structural motifs found in many natural products and synthetic compounds with diverse biological activities . The presence of the chloroethyl group introduces potential reactivity for further modifications, while the methyl group can influence the electronic properties of the oxazole ring.

There is no scientific literature available on the mechanism of action of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole. Without knowing its biological properties, it is impossible to discuss its potential role in biological systems or interaction with other compounds.

- Chlorine atoms can be irritating to the skin and eyes and potentially hazardous if inhaled.

- The overall safety profile of the compound would depend on its specific properties, which are currently unknown.

- Nucleophilic Substitution: The chlorine atom in the chloroethyl group is susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles. This reactivity allows for the introduction of various functional groups at the 2-position.

- Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic aromatic substitution reactions, typically at the 4-position, which is the most electron-rich site on the ring .

- Metalation: Oxazoles can undergo metalation reactions, particularly at the 2-position when unsubstituted, allowing for further functionalization .

- Cycloaddition Reactions: The oxazole ring can participate in various cycloaddition reactions, such as Diels-Alder reactions, leading to the formation of more complex heterocyclic systems .

While specific biological activities of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole have not been reported in the provided search results, oxazole-containing compounds generally exhibit a wide range of biological properties. These may include antibacterial, antifungal, anti-inflammatory, antimalarial, antioxidant, antiviral, and cytotoxic activities .

Several methods can be employed to synthesize 2-(1-Chloroethyl)-5-methyl-1,3-oxazole:

- Robinson-Gabriel Synthesis: This classic method involves the cyclization of α-acylamino ketones or aldehydes using dehydrating agents like phosphorus oxychloride .

- Van Leusen Reaction: An improved one-pot synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and aldehydes in ionic liquids can be adapted to produce substituted oxazoles .

- Oxidative Cyclization: A copper(II)-catalyzed oxidative cyclization of enamides can be used to form oxazoles via vinylic C-H bond functionalization .

- Palladium-Catalyzed Reactions: Various palladium-catalyzed reactions have been developed for the synthesis of substituted oxazoles, which could be adapted to produce the target compound .

The potential applications of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole include:

- Synthetic Intermediate: Due to its reactive chloroethyl group, it can serve as a valuable intermediate in the synthesis of more complex oxazole derivatives.

- Pharmaceutical Research: Oxazole derivatives are often explored in drug discovery efforts due to their diverse biological activities .

- Material Science: Oxazoles have applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Agrochemicals: Some oxazole derivatives have shown potential as pesticides or plant growth regulators .

Similar Compounds

Several compounds share structural similarities with 2-(1-Chloroethyl)-5-methyl-1,3-oxazole:

- 5-(tert-Butyl)-2-(chloromethyl)oxazole: This compound also features a chloroalkyl substituent at the 2-position of the oxazole ring .

- 2,5-Dimethyloxazole: A simpler oxazole derivative with methyl groups at both the 2 and 5 positions .

- 4-(4-Bromophenyl)-2,5-dimethyloxazole: This compound shares the 5-methyl substituent but has a more complex aromatic substituent at the 4-position .

- 2-(Chloromethyl)-5-phenyloxazole: Similar to the target compound but with a phenyl group instead of a methyl at the 5-position .

- Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate: A more functionalized oxazole with a chloro substituent at the 4-position .

The uniqueness of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole lies in its specific substitution pattern, combining the reactive chloroethyl group with the simple methyl substituent. This combination provides a balance between reactivity and simplicity, making it potentially useful as a synthetic intermediate or for studying structure-activity relationships in oxazole chemistry.